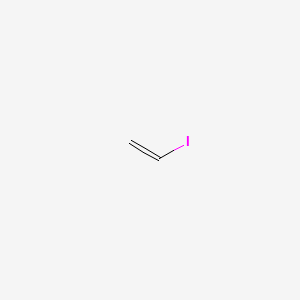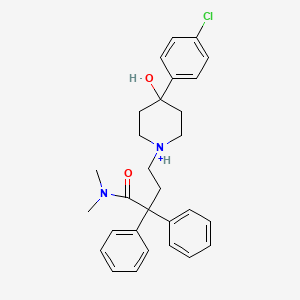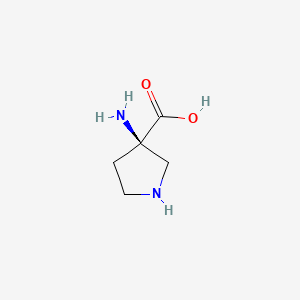
Azabuperone
Overview
Description
Azabuperone is a chemical compound with the molecular formula C17H23FN2O. It is known for its applications in the field of neuropsychiatry, particularly as an antipsychotic and anti-neuropsychiatric agent . This compound has been studied for its potential therapeutic effects in treating conditions such as Parkinson’s disease .
Preparation Methods
The synthesis of azabuperone involves the reaction of (+/-)-1,4-diazabicyclo[4.4.0]decane with 4-bromo-1-(4-fluorophenyl)butan-1-one . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Azabuperone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Azabuperone has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.
Biology: It has been investigated for its effects on biological systems, particularly in the context of neuropsychiatric disorders.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
Azabuperone exerts its effects by interacting with specific molecular targets and pathways. It is known to act on dopamine receptors, which play a key role in the regulation of mood and behavior . By binding to these receptors, this compound can modulate the activity of dopamine and other neurotransmitters, leading to its therapeutic effects.
Comparison with Similar Compounds
Azabuperone can be compared with other similar compounds, such as:
Azaperone: Another antipsychotic agent with similar chemical structure and mechanism of action.
Lumateperone: A compound with potential therapeutic effects in neuropsychiatric disorders.
This compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic applications.
Properties
CAS No. |
2856-81-7 |
|---|---|
Molecular Formula |
C17H23FN2O |
Molecular Weight |
290.38 g/mol |
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2 |
InChI Key |
PQLYZHNINGGVMB-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |
| 2856-81-7 | |
Related CAS |
3162-75-2 (di-hydrochloride) |
Synonyms |
azabuperone azabutyrone p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














